molecular formula C17H19N3O7S B1255835 Unii-QF659S0iih CAS No. 70222-85-4

Unii-QF659S0iih

Cat. No.: B1255835
CAS No.: 70222-85-4
M. Wt: 409.4 g/mol
InChI Key: DNOCHEWRDUJAEL-AVYMFEIISA-N
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Description

. These antibiotics are widely used due to their broad-spectrum activity against various bacterial infections.

Preparation Methods

The synthesis of RMI-19592 involves several steps, starting from the core cephalosporin structure. The synthetic route typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with specific side chains to enhance its antibacterial properties . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may include fermentation processes followed by chemical modification to obtain the desired cephalosporin derivative .

Chemical Reactions Analysis

RMI-19592 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RMI-19592 may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

RMI-19592 has several scientific research applications, including:

Mechanism of Action

RMI-19592 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

RMI-19592 is unique among cephalosporins due to its specific side chain modifications, which enhance its antibacterial activity and stability. Similar compounds include:

RMI-19592 stands out due to its specific modifications that provide a unique balance of activity and stability, making it a valuable compound for research and potential therapeutic use.

Properties

CAS No.

70222-85-4

Molecular Formula

C17H19N3O7S

Molecular Weight

409.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C17H17N3O6S.H2O/c1-7-5-27-16-12(15(22)20(16)13(7)17(23)24)19-14(21)11(18)8-2-3-9-10(4-8)26-6-25-9;/h2-4,11-12,16H,5-6,18H2,1H3,(H,19,21)(H,23,24);1H2/t11-,12-,16-;/m1./s1

InChI Key

DNOCHEWRDUJAEL-AVYMFEIISA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O

Synonyms

MDL 19592
MDL-19,592
RMI 19592
RMI-19592

Origin of Product

United States

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